1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that combines the structural features of thiazole and triazole rings. These rings are known for their diverse biological activities and are commonly found in various pharmacologically active molecules. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the Cu(I)-catalyzed 1,3-dipolar cycloaddition (click reaction) of azides with alkynes, followed by further functionalization to introduce the thiazole ring . The reaction conditions often include the use of copper catalysts, solvents like DMSO, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The scalability of the synthesis is achieved through optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the reactive positions on the thiazole and triazole rings
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored as a potential therapeutic agent for treating infections and other diseases.
Industry: Utilized in the development of agrochemicals, dyes, and photostabilizers.
Mechanism of Action
The mechanism of action of 1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine
- 2-(4-Methyl-1,3-thiazol-5-yl)ethanamine dihydrobromide
- 1-(4-Ethyl-1,3-thiazol-2-yl)methanamine dihydrochloride .
Comparison: Compared to these similar compounds, 1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine exhibits unique properties due to the presence of both thiazole and triazole rings. This dual-ring structure enhances its biological activity and makes it a versatile scaffold for drug development .
Properties
Molecular Formula |
C7H9N5S |
---|---|
Molecular Weight |
195.25 g/mol |
IUPAC Name |
1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H9N5S/c1-5-3-13-6(10-5)2-12-4-9-7(8)11-12/h3-4H,2H2,1H3,(H2,8,11) |
InChI Key |
CCSRPYDHPNEOSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CN2C=NC(=N2)N |
Origin of Product |
United States |
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